Ac4GalNAz
Overview
Description
N-azidoacetylgalactosamine-tetraacylated, commonly known as Ac4GalNAz, is a synthetic azido sugar derivative. It is a modified form of N-acetylgalactosamine, where the acetyl groups are replaced with azido groups. This compound is widely used in bioorthogonal chemistry, particularly for metabolic labeling and glycoprotein research .
Mechanism of Action
Target of Action
Ac4GalNAz, also known as N-azidoacetylgalactosamine-tetraacylated, is a metabolic chemical reporter . It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The primary targets of this compound are proteins that undergo glycosylation , a post-translational modification process where carbohydrate molecules are added to specific amino acid residues on proteins .
Mode of Action
This compound is metabolized by endogenous enzymes to label complex glycan structures . It is cell-permeable and intracellularly processed . Once supplied to cells, this compound is incorporated by glycosylation events to effectively ‘tag’ glycoproteins with the azide group . The azide group can then be specifically targeted for detection or conjugation using alkyne-activated reagents (‘click’ chemistry) or phosphine-activated reagents (Staudinger ligation) .
Biochemical Pathways
This compound is predominantly used to label the O-linked glycosylation (O-GlcNAc and O-GalNAc) . The azide-modified sugars are metabolic substitutes for endogenous amino sugars . The azide group introduced by this compound onto a native protein uses different glycosylation processes .
Pharmacokinetics
The acetyl groups in this compound increase cell permeability and allow the unnatural sugars to easily pass through the cell membrane . Carboxyesterases remove the acetyl groups once the monosaccharide is in the cell . This process impacts the bioavailability of this compound in the cell.
Result of Action
The result of this compound action is the tagging of glycoproteins with the azide group . This tagging facilitates the investigation of cellular pathways involving glycosylation . The azide-modified protein can be detected by reaction with alkynes .
Action Environment
The action of this compound is influenced by the cellular environment. The azide group is small, nonreactive, and absent from living systems . The reaction chemistry with phosphine compounds occurs effectively in simple buffer conditions .
Biochemical Analysis
Biochemical Properties
N-Azidoacetylgalactosamine-tetraacylated plays a crucial role in biochemical reactions, particularly in the identification and characterization of cell surface sialic acid-containing glycoproteins. The azide group in N-Azidoacetylgalactosamine-tetraacylated can be detected by reaction with alkynes, often labeled with fluorescent probes or biotin . The acetyl groups enhance cell permeability, allowing the compound to easily pass through the cell membrane. Once inside the cell, carboxyesterases remove the acetyl groups, enabling the monosaccharide to participate in glycosylation processes .
Cellular Effects
N-Azidoacetylgalactosamine-tetraacylated has significant effects on various types of cells and cellular processes. It is incorporated into glycoproteins through glycosylation, effectively tagging these proteins with the azide group. This tagging facilitates the study of cellular pathways involving glycosylation . At optimal concentrations, N-Azidoacetylgalactosamine-tetraacylated does not significantly affect cellular functions such as proliferation, migration, and gene expression . Higher concentrations can inhibit these functions and down-regulate genes related to cell adhesion and signaling pathways .
Molecular Mechanism
The mechanism of action of N-Azidoacetylgalactosamine-tetraacylated involves its incorporation into glycoproteins via glycosylation. The azide group on N-Azidoacetylgalactosamine-tetraacylated allows for specific detection and conjugation through click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions enable the visualization and study of glycoproteins and other biomolecules tagged with N-Azidoacetylgalactosamine-tetraacylated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Azidoacetylgalactosamine-tetraacylated can change over time. The compound is stable when stored at -20°C and can be used for up to 12 months . Over time, the incorporation of N-Azidoacetylgalactosamine-tetraacylated into glycoproteins remains effective, allowing for consistent metabolic labeling and visualization of cellular processes . Long-term studies have shown that the compound does not significantly degrade, maintaining its efficacy in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of N-Azidoacetylgalactosamine-tetraacylated vary with different dosages in animal models. At optimal concentrations, the compound effectively labels glycoproteins without adverse effects . Higher doses can lead to toxicity and inhibit cellular functions such as proliferation and viability . It is crucial to determine the appropriate dosage to balance labeling efficiency and cellular health .
Metabolic Pathways
N-Azidoacetylgalactosamine-tetraacylated is involved in metabolic pathways related to glycosylation. It is converted by endogenous enzymes into UDP-GalNAz and subsequently incorporated into glycoproteins . This process allows for the study of glycosylation events and the identification of glycoproteins involved in various cellular processes .
Transport and Distribution
Within cells, N-Azidoacetylgalactosamine-tetraacylated is transported and distributed efficiently due to its cell-permeable nature . The compound is incorporated into glycoproteins and can be detected through click chemistry reactions . This efficient transport and distribution facilitate the study of glycosylation and other cellular processes .
Subcellular Localization
N-Azidoacetylgalactosamine-tetraacylated is localized within specific subcellular compartments, depending on the glycoproteins it is incorporated into . The azide group allows for targeted detection and visualization of these glycoproteins, providing insights into their subcellular localization and function . This localization is crucial for understanding the role of glycoproteins in cellular processes and their interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-azidoacetylgalactosamine-tetraacylated involves multiple steps. The starting material, N-acetylgalactosamine, undergoes acetylation to introduce acetyl groups. Subsequently, the acetyl groups are replaced with azido groups through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .
Industrial Production Methods
Industrial production of N-azidoacetylgalactosamine-tetraacylated follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-azidoacetylgalactosamine-tetraacylated undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group in N-azidoacetylgalactosamine-tetraacylated can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. .
Staudinger Ligation: The azido group can also react with phosphines in a Staudinger ligation, forming stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Phosphines: Employed in Staudinger ligation to react with azido groups.
Major Products Formed
The major products formed from these reactions are typically bioconjugates, where N-azidoacetylgalactosamine-tetraacylated is linked to other molecules such as proteins or peptides .
Scientific Research Applications
N-azidoacetylgalactosamine-tetraacylated has a wide range of applications in scientific research:
Metabolic Labeling: It is used to label glycoproteins in living cells, allowing researchers to study glycosylation processes and protein interactions
Bioorthogonal Chemistry: The azido group enables selective and efficient bioconjugation reactions, making it valuable for various biochemical assays.
Imaging and Detection: N-azidoacetylgalactosamine-tetraacylated can be used in combination with fluorescent probes for imaging and detecting glycoproteins in cells.
Comparison with Similar Compounds
Similar Compounds
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz): Another azido sugar used for metabolic labeling, but it targets different glycosylation pathways.
N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz): Similar to N-azidoacetylgalactosamine-tetraacylated but with a different sugar backbone.
Uniqueness
N-azidoacetylgalactosamine-tetraacylated is unique due to its specific incorporation into galactosamine-containing glycoproteins. This specificity allows for targeted labeling and study of particular glycoproteins, making it a valuable tool in glycoprotein research .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-YJUJGKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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